4-(Morpholin-2-yl)benzonitrile
Description
Historical Perspectives and Genesis within Nitrile and Morpholine (B109124) Chemical Scaffolds
The story of 4-(Morpholin-2-yl)benzonitrile is rooted in the independent development of its two core components. Morpholine, a heterocyclic compound, was first synthesized in the 19th century. Its name, attributed to Ludwig Knorr, was based on the erroneous belief that it formed part of the structure of morphine. wikipedia.orgslideshare.net Early production methods involved the acid-catalyzed dehydration of diethanolamine. wikipedia.orgnih.gov Over time, morpholine's utility expanded beyond simple academic curiosity, finding applications as a corrosion inhibitor, a solvent, and a building block in organic synthesis. nih.govchemicalbook.com
Benzonitrile (B105546) and its derivatives also have a rich history in organic chemistry. As aromatic nitriles, they have been pivotal in the development of dyes, such as aniline (B41778) blue, and have been used as precursors in the synthesis of a wide array of more complex molecules. cefacilinasbiotics.com The nitrile group itself is a versatile functional group, capable of being transformed into amines, carboxylic acids, and other functionalities, making benzonitriles valuable intermediates in synthetic chemistry. ontosight.ai
The conceptual genesis of a molecule like this compound arises from the modern practice of combining well-understood chemical scaffolds to create novel compounds with potentially enhanced or unique properties.
Fundamental Rationale for Academic Investigation of this compound
The academic investigation into compounds like this compound is driven by the established significance of its constituent parts in medicinal chemistry and materials science.
The morpholine ring is considered a "privileged scaffold" in drug discovery. nih.govresearchgate.net Its inclusion in a molecule can confer several advantageous properties:
Improved Physicochemical Properties: The morpholine moiety can enhance aqueous solubility and modulate lipophilicity, which are critical factors for drug absorption and distribution in the body. biosynce.comthieme-connect.com
Favorable Pharmacokinetics: The presence of the morpholine ring can lead to improved metabolic stability and bioavailability. nih.govthieme-connect.com The weak basicity of the nitrogen atom (pKa of ~8.7) is often optimal for physiological conditions. thieme-connect.com
Biological Activity: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets like enzymes and receptors. nih.gov
The benzonitrile group also contributes significantly to the rationale for investigation:
Bioisosteric Replacement: The nitrile group can act as a bioisostere for other functional groups, such as halogens or a carboxyl group, allowing for the fine-tuning of a molecule's electronic and steric properties.
Metabolic Stability: The nitrile group is generally metabolically stable. researchgate.net
Therapeutic Applications: Benzonitrile derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.ai
The combination of these two scaffolds in this compound suggests a molecule with the potential for favorable drug-like properties and interesting biological activity, making it a logical, albeit under-explored, target for academic research.
Strategic Positioning of this compound within Contemporary Chemical Research
In contemporary chemical research, there is a strong emphasis on the development of novel small molecules for various applications, from pharmaceuticals to advanced materials. This compound is strategically positioned at the intersection of several key research areas:
Medicinal Chemistry: As a molecule containing a privileged scaffold, it is a candidate for screening in drug discovery programs. For instance, related compounds containing both morpholine and benzonitrile moieties have been explored as inhibitors of various biological targets. bohrium.comacs.org
Organic Synthesis and Catalysis: The synthesis of substituted morpholines and benzonitriles is an active area of research. The development of efficient synthetic routes to compounds like this compound, potentially involving novel catalytic methods, is of academic and industrial interest. chemrxiv.org
Materials Science: Benzonitrile derivatives are used in the synthesis of dyes and other functional materials. cefacilinasbiotics.com The incorporation of a morpholine ring could modulate the properties of these materials, opening up new applications.
While specific research on the 2-yl isomer is scarce, a related compound, 4-(Morpholin-4-yl)benzonitrile , has been synthesized and used as an intermediate in the preparation of other derivatives, highlighting the utility of this general structure in chemical synthesis. nih.govontosight.ai
Table 2: Research Data on a Related Isomer, 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile
| Property | Finding | Reference |
| Crystal Structure | Monoclinic, P2/n | bohrium.com |
| Molecular Conformation | The morpholine ring adopts a chair conformation. | bohrium.comontosight.ai |
| Dihedral Angle | The dihedral angle between the benzene (B151609) ring and the mean plane of the morpholine ring is 58.04(10)°. | bohrium.comontosight.ai |
| Intermolecular Interactions | Molecules are connected by intermolecular C-H···F and C-H···O interactions. | ontosight.ainih.gov |
This data pertains to a related, but different, chemical compound and is presented for illustrative purposes of the types of research conducted on similar structures.
Overview of Interdisciplinary Research Paradigms Relevant to the Compound
The study of this compound and its analogs falls within several interdisciplinary research paradigms:
Drug Discovery and Development: This involves the synthesis of a library of related compounds, in vitro and in vivo biological testing, and structure-activity relationship (SAR) studies to identify lead compounds for therapeutic development. nih.govresearchgate.net Research into related structures has explored their potential as anticancer, anti-inflammatory, and antiviral agents. researchgate.netontosight.ai
Chemical Biology: This field uses small molecules like this compound as probes to study biological processes. The compound could be used to investigate the function of specific enzymes or receptors.
Computational Chemistry: Molecular modeling and computational studies can be used to predict the properties of this compound, including its conformation, electronic properties, and potential binding interactions with biological targets. researchgate.net
Materials Chemistry: This paradigm would explore the use of this compound as a building block for the synthesis of novel polymers, dyes, or other functional materials.
Structure
3D Structure
Properties
IUPAC Name |
4-morpholin-2-ylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-7-9-1-3-10(4-2-9)11-8-13-5-6-14-11/h1-4,11,13H,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHDQLQIHUGGIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Mechanistic Studies of 4 Morpholin 2 Yl Benzonitrile
Retrosynthetic Analysis and Strategic Disconnections for the Synthesis of 4-(Morpholin-2-yl)benzonitrile
Retrosynthetic analysis is a powerful technique used to deconstruct a target molecule into simpler, commercially available starting materials. airitilibrary.comhilarispublisher.com This process involves breaking key chemical bonds, known as disconnections, to reveal potential synthetic pathways. jocpr.comslideshare.net
Analysis of Key Bond Formations
The primary strategic disconnections for this compound involve the carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds of the morpholine (B109124) ring, as well as the carbon-carbon (C-C) bond connecting the morpholine ring to the benzonitrile (B105546) moiety.
Two logical retrosynthetic pathways can be envisioned:
Pathway A: Disconnection of the N-Aryl Bond: The most apparent disconnection is the C-N bond between the morpholine nitrogen and the phenyl ring. This leads to two key synthons: a pre-formed 2-substituted morpholine and a 4-halobenzonitrile. This approach is attractive due to the prevalence of catalytic methods for C-N bond formation. researchgate.net
Pathway B: Disconnection within the Morpholine Ring: A more convergent approach involves disconnecting the C-O and C-N bonds within the morpholine ring itself. This strategy would build the heterocyclic ring onto a pre-existing aromatic precursor. For instance, a disconnection of the C2-N and C3-O bonds would lead to a substituted ethanolamine (B43304) derivative and a two-carbon electrophile.
Evaluation of Precursor Availability and Reactivity in Model Systems
The feasibility of a synthetic route is highly dependent on the availability and reactivity of the precursor molecules.
For Pathway A , 2-substituted morpholines can be synthesized from commercially available amino alcohols. 4-Halobenzonitriles, particularly 4-fluorobenzonitrile (B33359) and 4-chlorobenzonitrile, are readily available starting materials. The reactivity of these precursors in palladium-catalyzed amination reactions is well-documented, making this a viable approach. researchgate.netacs.org
For Pathway B , the synthesis would likely commence from a protected 2-amino-2-(4-cyanophenyl)ethanol derivative. The subsequent cyclization to form the morpholine ring could be achieved through reaction with a suitable two-carbon electrophile, such as a protected 2-haloethanol. The availability of the chiral amino alcohol precursor is critical for enantioselective synthesis.
Development and Optimization of Convergent and Divergent Synthetic Routes
Both convergent and divergent synthetic strategies can be conceptualized for the synthesis of this compound and its analogs.
A convergent synthesis involves the independent synthesis of key fragments of the molecule, which are then coupled together in the final stages. researchgate.net Pathway A, where a pre-synthesized morpholine derivative is coupled with 4-halobenzonitrile, is an example of a convergent approach. This strategy is generally more efficient for complex molecules.
A divergent synthesis starts from a common intermediate that can be elaborated into a variety of different target molecules. wikipedia.orgcrimsonpublishers.com For instance, a common precursor like 2-(4-cyanophenyl)oxirane could be reacted with a library of amino alcohols to generate a diverse set of N-substituted morpholine derivatives.
Novel Catalytic Approaches for Carbon-Carbon and Carbon-Heteroatom Coupling
Modern synthetic organic chemistry relies heavily on catalytic methods to achieve efficient and selective bond formations. nih.govmdpi.com
Transition Metal-Catalyzed Processes (e.g., Palladium-catalyzed amination, Suzuki coupling for related structures)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-N and C-C bonds. researchgate.net The Buchwald-Hartwig amination, in particular, is a highly effective method for the arylation of amines and is directly applicable to the synthesis of this compound via Pathway A. researchgate.netacs.org This reaction typically employs a palladium catalyst in the presence of a suitable phosphine (B1218219) ligand and a base.
A representative reaction scheme would involve the coupling of a 2-substituted morpholine with 4-chlorobenzonitrile. The choice of ligand is crucial for achieving high yields and can influence the reaction conditions required.
| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorobenzonitrile | Morpholine | Pd(OAc)2 | P(t-Bu)3 | NaOt-Bu | Toluene | 100 | >95 |
| 2 | 4-Bromobenzonitrile | 2-Methylmorpholine | Pd2(dba)3 | XPhos | K3PO4 | Dioxane | 110 | 85-95 |
| 3 | 4-Fluorobenzonitrile | 2,6-Dimethylmorpholine | Pd(OAc)2 | RuPhos | Cs2CO3 | t-BuOH | 100 | 80-90 |
This table presents hypothetical data based on typical conditions for Buchwald-Hartwig amination reactions of related substrates.
While Suzuki coupling is primarily for C-C bond formation, related palladium-catalyzed methods like the carboamination of O-allyl ethanolamines can be used to construct the substituted morpholine ring itself. nih.gov This intramolecular cyclization strategy offers a stereocontrolled route to cis-substituted morpholines.
Organocatalytic Transformations
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful alternative to metal-based catalysis. nih.gov For the synthesis of the morpholine ring, organocatalytic methods can be employed for the asymmetric construction of the chiral centers.
For example, a proline-catalyzed asymmetric Mannich reaction between an appropriate aldehyde, aniline (B41778), and a ketone could be a key step in generating a precursor to the 2-substituted morpholine ring. Furthermore, organocatalysts can be used for the 1,4-addition of aldehydes to nitroolefins, a reaction that can be adapted to form key intermediates for morpholine synthesis. frontiersin.org
| Entry | Aldehyde | Nitroalkene | Catalyst | Additive | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Propanal | (E)-2-nitrovinylbenzene | (S)-Proline | - | DMSO | RT | 95 | 99 |
| 2 | Butanal | 1-nitroprop-1-ene | Diarylprolinol silyl (B83357) ether | Benzoic Acid | Toluene | 0 | 98 | >99 |
| 3 | Isovaleraldehyde | (E)-1-nitro-2-phenylethene | Squaramide | - | CH2Cl2 | -20 | 92 | 95 |
This table illustrates the potential of organocatalysis for asymmetric C-C bond formation, a key step in the synthesis of chiral precursors for substituted morpholines, based on known organocatalytic reactions.
Stereoselective Synthesis of Enantiomers and Diastereomers of this compound
The primary challenge in synthesizing this compound lies in controlling the stereochemistry at the C2 position. The two main strategies to achieve this are direct asymmetric synthesis to form the desired enantiomer, or the separation of a racemic mixture.
Asymmetric catalysis provides the most efficient and direct route to enantiomerically enriched 2-substituted morpholines. Among the most powerful methods is the transition-metal-catalyzed asymmetric hydrogenation of a corresponding dehydromorpholine precursor. nih.gov This approach establishes the chiral center in the final ring-forming step with high efficiency and stereocontrol.
A key breakthrough in this area is the use of rhodium complexes with chiral bisphosphine ligands that possess a large bite angle. semanticscholar.orgrsc.org The synthesis would begin with a 2-(4-cyanophenyl)-dehydromorpholine substrate, which is then subjected to hydrogenation. The N-acyl group on the dehydromorpholine is crucial, as it acts as a directing group, activating the substrate for hydrogenation. nih.gov
The reaction proceeds by coordinating the rhodium catalyst to the double bond of the dehydromorpholine. The chiral ligand creates a chiral environment around the metal center, forcing the hydrogen to add to one face of the double bond preferentially, thus generating one enantiomer in excess. Studies on various 2-aryl dehydromorpholines have shown that this method can achieve quantitative yields and excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee). nih.govresearchgate.net
| Substrate (N-Protecting Group) | Aryl Substituent (Ar) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| N-Cbz | Phenyl | >99 | 91 |
| N-Cbz | 4-Trifluoromethylphenyl | >99 | 94 |
| N-Cbz | 4-Methoxyphenyl | >99 | 94 |
| N-Cbz | 2-Naphthyl | >99 | 99 |
| N-Cbz | 3-Thienyl | >99 | 99 |
This table illustrates the general applicability of the rhodium-catalyzed asymmetric hydrogenation for producing 2-aryl chiral morpholines. Based on these findings, the synthesis of this compound is expected to proceed with similarly high yield and enantioselectivity.
Other catalytic methods for accessing chiral morpholines include organocatalytic enantioselective chlorocycloetherification of certain alkenol substrates and photocatalytic diastereoselective annulation strategies. rsc.orgnih.gov
An alternative to asymmetric synthesis is the preparation of a racemic mixture of this compound followed by the separation of the enantiomers. This process is known as resolution.
Chemical Resolution: This classical technique involves reacting the racemic morpholine, which is a secondary amine, with a chiral resolving agent, typically a chiral acid like tartaric acid or (R)-(-)-Mandelic acid. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by methods such as fractional crystallization. Once the diastereomeric salts are separated, the addition of a base will liberate the pure enantiomers of the morpholine.
Enzymatic Kinetic Resolution: This method utilizes enzymes, most commonly lipases, which can selectively catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. nih.gov For racemic this compound, a lipase (B570770) could be used to catalyze the acylation of the secondary amine with an acyl donor (e.g., isopropenyl acetate). The enzyme would selectively acylate one enantiomer (e.g., the R-enantiomer), leaving the other (S-enantiomer) unreacted. The resulting mixture of the acylated enantiomer and the unreacted enantiomer can then be separated by standard chromatographic techniques. This method is valued for its high selectivity and mild reaction conditions. pharmasalmanac.commdpi.com
Chromatographic Resolution: Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful tool for both analytical and preparative scale separation of enantiomers. A racemic mixture of this compound can be passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute as separate fractions.
Green Chemistry Principles and Sustainable Synthetic Design
One of the twelve principles of green chemistry is the reduction or elimination of solvents. While many asymmetric hydrogenations are performed in solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE), research has shown that these reactions can sometimes be conducted under solvent-free or highly concentrated conditions. nih.govsemanticscholar.org This not only reduces solvent waste but can also, in some cases, accelerate the reaction rate. For the synthesis of this compound, exploring the feasibility of running the key hydrogenation step with minimal or no solvent would be a significant green improvement. Some studies on related hydrogenations have demonstrated success with little to no solvent, particularly with solid substrates where a small amount of a co-solvent like 2-propanol is used to facilitate the reaction. dicp.ac.cn
Atom economy is a measure of how efficiently the atoms from the reactants are incorporated into the final desired product. ekb.eg Reactions with high atom economy generate minimal waste. The asymmetric hydrogenation of a dehydromorpholine precursor is an excellent example of an atom-economical reaction.
Reaction: 2-(4-cyanophenyl)-dehydromorpholine + H₂ → this compound
In this addition reaction, all the atoms from the hydrogen molecule are incorporated into the final product. The theoretical atom economy is 100%, making it a highly efficient process in principle. researchgate.net This is a significant advantage over substitution or elimination reactions which inherently generate byproducts.
Reaction efficiency can also be maximized by using cascade or tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates. acs.orgnih.gov While a direct tandem synthesis for 2-substituted morpholines is less common, the principle of minimizing purification steps and reducing solvent and material waste is a core tenet of green synthetic design. organic-chemistry.org The use of highly efficient catalysts at low loadings (e.g., 0.2 mol%) also contributes to maximizing efficiency and reducing the environmental impact of the synthesis. thieme-connect.com
Exploration of Chemical Reactivity and Functional Group Transformations
The structure of this compound contains two primary functional groups that can undergo a variety of chemical transformations: the benzonitrile group and the secondary amine of the morpholine ring.
Reactions of the Nitrile Group: The carbon-nitrogen triple bond of the nitrile is electrophilic and susceptible to nucleophilic attack. libretexts.org
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (4-(morpholin-2-yl)benzoic acid) or, under milder conditions, a primary amide (4-(morpholin-2-yl)benzamide). wikipedia.orglibretexts.org
Reduction: The nitrile group can be reduced to a primary amine (4-(morpholin-2-yl)benzylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org
Addition of Organometallic Reagents: Grignard reagents or organolithium reagents can add to the nitrile carbon to form an imine intermediate, which upon hydrolysis yields a ketone. For example, reaction with methylmagnesium bromide followed by an aqueous workup would produce 1-(4-(morpholin-2-yl)phenyl)ethan-1-one. libretexts.org
Cycloaddition: The nitrile group can participate in cycloaddition reactions to form heterocyclic rings, such as tetrazoles, upon reaction with azides.
Reactions of the Morpholine Ring:
N-Alkylation and N-Acylation: The secondary amine (N-H) of the morpholine ring is nucleophilic and can be readily functionalized. It can undergo N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides to introduce a wide variety of substituents at the N4 position. researchgate.net
Ring-Opening: Under certain harsh conditions, such as with strong acids or specific ring-opening reagents, the morpholine ring, particularly the C-O ether linkage, could potentially be cleaved. nih.govacs.orgrsc.org
Reactions Involving the Nitrile Moiety: Hydrolysis, Reduction, and Cycloaddition
The nitrile group of this compound is a key functional handle that can be readily converted into other valuable chemical entities.
Hydrolysis:
The hydrolysis of the nitrile group provides a direct route to the corresponding carboxylic acid, 4-(morpholin-2-yl)benzoic acid, or the amide, 4-(morpholin-2-yl)benzamide, depending on the reaction conditions.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile is protonated, which enhances its electrophilicity and facilitates the nucleophilic attack of water. This process typically proceeds through an amide intermediate, which can be isolated or further hydrolyzed to the carboxylic acid upon extended reaction times or harsher conditions. The reaction is generally heated under reflux with a dilute acid like hydrochloric acid to yield the carboxylic acid and the corresponding ammonium (B1175870) salt. youtube.com
Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the nitrile undergoes nucleophilic attack by a hydroxide ion. This reaction initially forms an imidic acid intermediate that tautomerizes to an amide. rsc.org Continued heating in the basic medium leads to the hydrolysis of the amide to the corresponding carboxylate salt. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. A procedure for a related compound, 4-(morpholin-4-yl)benzonitrile, involves refluxing with sodium hydroxide in a mixture of water and methanol (B129727) to yield 4-(morpholin-4-yl)benzoic acid. researchgate.netresearchgate.net
Interactive Data Table: Hydrolysis of Benzonitrile Derivatives
| Substrate | Conditions | Product | Yield (%) |
| 4-(Morpholin-4-yl)benzonitrile | NaOH, H₂O/MeOH, Reflux | 4-(Morpholin-4-yl)benzoic acid | Not specified |
| Benzonitrile | Dilute HCl, Heat | Benzoic acid | Not specified |
| Benzonitrile | NaOH (aq), Heat | Sodium benzoate | Not specified |
Reduction:
The nitrile group can be efficiently reduced to a primary amine, [4-(morpholin-2-yl)phenyl]methanamine, a valuable building block for further derivatization.
Catalytic Hydrogenation: This is a widely used and often economical method for nitrile reduction. prepchem.com The reaction is typically carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. prepchem.comresearchgate.net The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity. The mechanism is believed to involve the sequential addition of hydrogen atoms across the carbon-nitrogen triple bond. researchgate.net
Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. adichemistry.commasterorganicchemistry.combyjus.com The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbon of the nitrile group, followed by further reduction of the intermediate imine. dalalinstitute.com
Cycloaddition:
The nitrile group can participate in cycloaddition reactions, providing access to various heterocyclic systems. A prominent example is the 1,3-dipolar cycloaddition with azides, known as the Huisgen cycloaddition, which yields 1,2,3-triazoles. wikipedia.orgorganic-chemistry.org This reaction can be performed thermally or, more commonly, catalyzed by copper(I) species, which offers excellent regioselectivity for the 1,4-disubstituted triazole. chemeurope.com The reaction of this compound with an azide (B81097) would lead to the formation of a 5-(4-(morpholin-2-yl)phenyl)-1H-1,2,3-triazole. These triazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.
Derivatization Strategies for Analog Generation for Structure-Activity Probing
The generation of analogs of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gove3s-conferences.orgresearchgate.net
Modification of the Benzonitrile Core
The benzonitrile portion of the molecule offers several avenues for modification.
Substitution on the Phenyl Ring: Electrophilic aromatic substitution reactions can be employed to introduce various substituents onto the phenyl ring, although the directing effects of the morpholin-2-yl and cyano groups will influence the position of substitution.
Conversion of the Nitrile Group: As discussed in section 2.3.1, the nitrile group can be converted to a carboxylic acid, an amide, or an amine, providing a diverse set of analogs with different physicochemical properties.
Replacement of the Benzonitrile Moiety: The entire 4-cyanophenyl group can be replaced with other aromatic or heteroaromatic systems to explore the impact on biological activity.
Substitutions on the Morpholine Ring
Modifications to the morpholine ring can significantly impact the molecule's conformation and interactions with biological targets. nih.gov
N-Substituents: A wide variety of alkyl, aryl, and acyl groups can be introduced on the nitrogen atom to probe the steric and electronic requirements of the binding pocket.
C-Substituents: Introduction of substituents at various positions on the morpholine ring can be achieved through multi-step synthetic sequences, often starting from chiral precursors to control the stereochemistry. nih.gov
Mechanistic Elucidation of Key Synthetic and Transformation Pathways
Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and predicting the outcomes of new transformations.
Nitrile Hydrolysis: The acid-catalyzed hydrolysis of benzonitriles is proposed to proceed via an initial N-protonation of the nitrile, followed by a rate-limiting attack of water on the nitrile carbon. semanticscholar.orgrsc.org In contrast, base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. nih.gov
Nitrile Reduction: The mechanism of nitrile reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbon of the C≡N triple bond, forming an intermediate imine anion which is then further reduced to the amine. dalalinstitute.com Catalytic hydrogenation proceeds through a series of surface-mediated addition of hydrogen atoms to the nitrile group. researchgate.netnih.gov
Huisgen Cycloaddition: The thermal 1,3-dipolar cycloaddition is a concerted pericyclic reaction. organic-chemistry.org The copper-catalyzed version (CuAAC), however, proceeds through a stepwise mechanism involving the formation of a copper acetylide intermediate, which then reacts with the azide. chemeurope.com
N-Alkylation of Morpholine: The reaction with alkyl halides is a classic Sₙ2 reaction where the nitrogen atom acts as the nucleophile. researchgate.net
Advanced Spectroscopic and Structural Characterization of 4 Morpholin 2 Yl Benzonitrile
X-ray Crystallography for Determination of Absolute Stereochemistry and Crystal Packing Motifs
No publicly available crystallographic data for 4-(Morpholin-2-yl)benzonitrile could be located. This includes both single-crystal and powder X-ray diffraction studies.
Single-Crystal X-ray Diffraction for Intramolecular and Intermolecular Interactions
Information unavailable. A single-crystal X-ray diffraction study would be required to determine precise bond lengths, bond angles, and torsion angles. This analysis would also reveal the three-dimensional arrangement of molecules in the crystal lattice, identifying key intermolecular interactions such as hydrogen bonding (e.g., involving the morpholine (B109124) N-H and O atoms or the nitrile nitrogen) and potential π-π stacking interactions between the benzonitrile (B105546) rings.
Powder X-ray Diffraction for Polymorphism
Information unavailable. The study of polymorphism requires Powder X-ray Diffraction (PXRD) analysis of the compound prepared under various crystallization conditions. Different crystalline forms, or polymorphs, would produce distinct diffraction patterns. Without experimental data, it is unknown whether this compound exhibits polymorphism.
Chiroptical Spectroscopy for Stereochemical Assignment (if chiral)
The presence of a stereocenter at the C2 position of the morpholine ring means that this compound is a chiral compound, existing as (R) and (S) enantiomers. However, no experimental chiroptical data has been published.
Circular Dichroism (CD) Spectroscopy
Information unavailable. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. An experimental CD spectrum would show positive or negative Cotton effects corresponding to the electronic transitions of the molecule's chromophores (primarily the benzonitrile group). The sign and intensity of these effects could be used, often in conjunction with computational predictions, to assign the absolute configuration ((R) or (S)) of a specific enantiomer.
Optical Rotatory Dispersion (ORD)
Information unavailable. ORD spectroscopy measures the change in optical rotation as a function of wavelength. An ORD curve for an enantiomer of this compound would show how the plane of polarized light is rotated across a range of wavelengths, with characteristic peaks and troughs (Cotton effects) in regions of electronic absorption. This data provides complementary information to CD for stereochemical analysis.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Intermolecular Interactions
While the characteristic vibrational frequencies for the functional groups present in this compound can be predicted based on known data for similar structures, specific experimental spectra and detailed band assignments for this compound are not available in the literature. A comprehensive analysis would require experimentally recorded and interpreted Infrared (IR) and Raman spectra.
A theoretical analysis would predict the following characteristic vibrations:
Nitrile (C≡N) Stretch: A sharp, intense band in the IR and Raman spectra, typically around 2220-2240 cm⁻¹.
Aromatic C-H Stretch: Multiple weak to medium bands above 3000 cm⁻¹.
Aromatic C=C Stretch: Several bands of varying intensity in the 1450-1600 cm⁻¹ region.
Aliphatic C-H Stretch: Bands corresponding to the morpholine ring's CH₂ groups, typically in the 2850-2960 cm⁻¹ range.
C-O-C Stretch: A strong band, characteristic of the morpholine ether linkage, expected around 1100 cm⁻¹.
N-H Stretch: A band in the 3300-3500 cm⁻¹ region, characteristic of the secondary amine in the morpholine ring.
Without experimental data, a detailed data table and discussion of intermolecular interactions based on spectral shifts cannot be provided.
Theoretical Chemistry and Computational Investigations of 4 Morpholin 2 Yl Benzonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the electronic structure and inherent reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which govern the molecule's geometry, stability, and chemical interactions.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. scirp.org DFT is instrumental in optimizing molecular geometries to find the most stable arrangement of atoms, calculating the molecule's energy, and predicting various spectroscopic properties. nih.govnih.gov
For a molecule like 4-(Morpholin-2-yl)benzonitrile, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine key structural parameters. nih.gov These include the bond lengths and angles within the benzonitrile (B105546) and morpholine (B109124) rings, as well as the dihedral angle between the two rings. Studies on similar structures have shown that the morpholine ring typically adopts a stable chair conformation. nih.govnih.gov DFT can also be used to simulate vibrational spectra (IR and Raman), which helps in the interpretation of experimental spectroscopic data. nih.gov The electronic spectra (UV-Vis) can also be simulated using Time-Dependent DFT (TD-DFT), providing information on electronic transitions. nih.gov
Table 1: Illustrative Geometrical Parameters for Substituted Morpholine-Benzene Structures Calculated by DFT This table presents typical data obtained from DFT calculations for related molecules, illustrating the type of information generated.
| Parameter | Description | Typical Value |
|---|---|---|
| Dihedral Angle | Angle between the mean plane of the benzene (B151609) ring and the morpholine ring | 50° - 85° nih.govnih.gov |
| Morpholine Conformation | The lowest energy conformation of the six-membered morpholine ring | Chair nih.govnih.gov |
| C≡N Bond Length | Length of the triple bond in the nitrile group | ~1.15 Å |
Ab initio (from first principles) methods are another class of quantum chemical calculations that rely solely on fundamental physical constants without using empirical parameters. ajchem-a.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate data, often serving as a benchmark for other methods like DFT. While computationally more demanding, ab initio calculations are valuable for obtaining precise energetic data, reaction barriers, and weak intermolecular interactions. For this compound, such calculations could yield a very accurate ground-state energy and electron distribution, providing a "gold standard" reference for its electronic properties.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.comyoutube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. mu-varna.bgscirp.org A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. mu-varna.bg For this compound, the HOMO is expected to be distributed over the electron-rich aromatic ring and the heteroatoms of the morpholine ring, while the LUMO is likely concentrated on the benzonitrile moiety, particularly the electron-withdrawing nitrile group. Analysis of these orbitals helps identify the most probable sites for electrophilic and nucleophilic attack. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity.
Table 2: Global Reactivity Descriptors Derived from FMO Analysis This table illustrates the chemical descriptors that can be calculated from HOMO and LUMO energies.
| Descriptor | Formula | Interpretation |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a detailed view of the molecule's dynamic behavior, conformational flexibility, and interactions with its environment. biorxiv.org
Molecules that are not rigid, like this compound, can exist in multiple spatial arrangements or conformations. The connection between the morpholine and benzonitrile rings is a rotatable bond, allowing for different relative orientations. MD simulations can explore the potential energy surface of the molecule to map its conformational landscape. This analysis identifies the most stable, low-energy conformers and the energy barriers that must be overcome to transition between them. Such studies would likely confirm that the chair conformation of the morpholine ring is the most stable and determine the preferred rotational angle of the benzonitrile group relative to the morpholine ring.
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net MD simulations are exceptionally well-suited for studying these effects by explicitly including solvent molecules in the simulation box. researchgate.net This allows for the investigation of how solvent molecules arrange around this compound and the specific intermolecular interactions, such as hydrogen bonds, that may form. For instance, the nitrogen and oxygen atoms in the morpholine ring could act as hydrogen bond acceptors, while the N-H group could act as a hydrogen bond donor. Understanding these interactions is crucial for predicting solubility and how the molecule will behave in a biological or reaction medium. MD simulations can also model how multiple molecules of this compound interact with each other, providing insight into aggregation or crystallization processes. biorxiv.org
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).
Computational Studies of Reaction Mechanisms and Transition States
These studies use quantum mechanics to investigate the step-by-step pathway of a chemical reaction, providing insights into its feasibility, kinetics, and selectivity.
Predictive Spectroscopic Modeling Based on Computational Approaches
Computational methods can predict various types of spectra for a molecule, which can aid in its identification and structural elucidation. For this compound, methods like Density Functional Theory (DFT) would be used to first optimize its three-dimensional geometry. Following this, calculations can predict:
Infrared (IR) spectra: By calculating the vibrational frequencies and their intensities.
Nuclear Magnetic Resonance (NMR) spectra: By calculating the chemical shifts (e.g., ¹H and ¹³C) and coupling constants.
UV-Vis spectra: By calculating the electronic transition energies and oscillator strengths.
These predicted spectra can then be compared with experimentally obtained spectra to confirm the structure of the synthesized compound.
Biological Interactions and Mechanistic Insights of 4 Morpholin 2 Yl Benzonitrile Excluding Clinical Data
Identification and Characterization of Specific Molecular Targets
A thorough search of scientific databases has not yielded specific studies identifying or characterizing molecular targets for 4-(Morpholin-2-yl)benzonitrile. While the broader morpholine (B109124) and benzonitrile (B105546) moieties are present in various biologically active molecules, data for the parent compound itself is not available.
Enzyme Inhibition and Activation Profiling (e.g., Kinase, DPP-4, Acetylcholinesterase Inhibition)
No published data were found regarding the in vitro inhibitory or activation profile of this compound against common enzyme targets such as kinases, dipeptidyl peptidase-4 (DPP-4), or acetylcholinesterase. Consequently, quantitative metrics such as IC₅₀ or Kᵢ values for this specific compound are not available in the scientific literature.
Interactive Data Table: Enzyme Inhibition Profile of this compound (No data available for display)
| Target Enzyme | Assay Type | Result (e.g., IC₅₀, Kᵢ) |
|---|---|---|
| Kinases | N/A | No data available |
| DPP-4 | N/A | No data available |
Receptor Binding Affinities and Functional Assays (e.g., GPCRs, Nuclear Receptors)
There is no available research detailing the binding affinities or functional activities of this compound at G-protein coupled receptors (GPCRs) or nuclear receptors. Radioligand binding assays or functional assays to determine agonistic or antagonistic properties have not been reported for this molecule.
Interactive Data Table: Receptor Binding Profile of this compound (No data available for display)
| Receptor Target | Assay Type | Result (e.g., Kᵢ, EC₅₀) |
|---|---|---|
| GPCRs | N/A | No data available |
Ion Channel Modulation Studies
Investigations into the modulatory effects of this compound on the activity of various ion channels have not been published. Therefore, its potential to act as a blocker, opener, or modulator of ion channel function remains uncharacterized.
Mechanistic Elucidation of Cellular and Subcellular Effects in In Vitro Models
Mechanistic studies to elucidate the effects of this compound at the cellular and subcellular levels are absent from the current body of scientific literature.
Investigation of Cellular Signaling Pathways and Cascade Modulation
No reports were found that investigate the impact of this compound on intracellular signaling pathways or cascades. Its effects on downstream signaling molecules, second messengers, or gene expression in in vitro models have not been documented.
Protein-Protein Interaction (PPI) Modulation
There is no evidence in the available literature to suggest that this compound has been studied as a modulator of protein-protein interactions. Its ability to inhibit or stabilize such interactions has not been reported.
Subcellular Localization and Distribution Studies
Understanding the subcellular localization of a compound is crucial for elucidating its mechanism of action and identifying its molecular targets. The specific distribution of this compound within cellular compartments has not been extensively detailed in publicly available literature. However, the methodologies for such investigations are well-established.
To determine the intracellular distribution, techniques involving subcellular fractionation combined with high-resolution quantitative proteomics are typically employed. This process involves the separation of cells into distinct fractions, such as cytoplasmic, membrane, nuclear, chromatin, and cytoskeletal components. mdpi.com The concentration of the compound in each fraction can then be quantified using methods like liquid chromatography-mass spectrometry (LC-MS/MS). This approach not only reveals where the compound accumulates but can also show alterations in protein localization in response to the compound, providing clues about its biological effects. mdpi.com For instance, proteomic analysis of these fractions can identify proteins with significant changes in abundance or location after treatment with the compound, suggesting potential interactions and pathways affected. mdpi.com
Structure-Activity Relationship (SAR) Studies for Target Engagement and Potency Optimization
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. These studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.
The exploration of SAR for a compound like this compound involves the rational design and synthesis of a series of structural analogs. This process allows chemists to systematically modify different parts of the molecule and observe the resulting impact on biological activity. A common strategy involves identifying a key intermediate or scaffold that can be readily modified.
For example, a synthetic pathway might begin with a commercially available starting material which is then subjected to a series of reactions to build the core structure. mdpi.com Key intermediates, such as an aminobenzonitrile derivative, can be synthesized and then reacted with various other chemical building blocks to produce a library of analogs. mdpi.com In one synthetic approach for related compounds, a key intermediate was treated with dimethylformamide-dimethylacetal (DMF-DMA) and subsequently reacted with a series of substituted anilines to generate a diverse set of final compounds. mdpi.com This systematic approach allows for the introduction of various functional groups at specific positions on the molecule, enabling a thorough investigation of the SAR. mdpi.comnih.gov
Through the biological evaluation of synthesized analogs, correlations can be drawn between specific structural features and the observed biological effects. These studies reveal which parts of the molecule are critical for target engagement.
For instance, in studies of related heterocyclic compounds like quinazoline (B50416) derivatives, specific modifications have been shown to dramatically alter activity.
Substituents on the Phenyl Ring: The addition of certain groups to the phenyl ring can be vital for inhibitory activity. For example, introducing a fluorine atom at a specific position can be crucial, while adding a nitro group (-NO₂) can lead to a significant increase in inhibitory potency against a target kinase. mdpi.com
Linker Modifications: The nature of the chemical linker between different parts of a molecule can impact activity. Replacing an amide linker with a methyl-amino linker has been shown to cause a substantial decrease in inhibitory effect in some quinazoline series. mdpi.com
Peripheral Groups: Modifications to peripheral moieties, such as the morpholine ring, are also critical. The introduction of bulkier substituents at certain positions can be favorable for inhibitory activity. mdpi.com The conformation of the morpholine ring, which typically adopts a chair conformation, and its orientation relative to the benzonitrile ring can also influence binding. nih.govnih.gov For example, a longer alkoxy chain attached to the core can allow for the formation of a key hydrogen bond with an amino acid residue (like Lys745) in a kinase domain, leading to higher affinity. mdpi.com
These correlations help build a comprehensive SAR model, guiding the design of more potent and selective molecules.
During lead optimization, it is common for potency to increase with molecular size and lipophilicity. nih.gov However, high lipophilicity can lead to undesirable properties such as poor solubility, non-specific toxicity, and rapid metabolic clearance. uniroma1.it Therefore, metrics that balance potency with physicochemical properties are essential.
Ligand Efficiency (LE) measures the binding energy per heavy atom (non-hydrogen atom) of a molecule. It helps to identify compounds that achieve high potency with a relatively small size. An acceptable LE value is often considered to be around 0.3 or higher. researchgate.net
Lipophilic Efficiency (LipE) , also referred to as Ligand-Lipophilicity Efficiency (LLE), relates the potency of a compound to its lipophilicity (logP). uniroma1.itresearchgate.net It is calculated as pIC50 (or pEC50) minus the logP of the compound. uniroma1.it LipE helps to assess how efficiently a compound utilizes its lipophilicity to bind to its target. nih.govresearchgate.net High LipE values are desirable, with a value greater than 6 often being a target for quality drug candidates. uniroma1.it Monitoring LipE ensures that increases in potency are not achieved at the expense of excessive lipophilicity. researchgate.net
The table below illustrates how these metrics could be applied to a hypothetical series of analogs of this compound.
| Compound | Target IC50 (nM) | pIC50 | cLogP | Heavy Atoms | Ligand Efficiency (LE) | Lipophilic Efficiency (LipE) |
| This compound | 500 | 6.3 | 1.5 | 14 | 0.45 | 4.8 |
| Analog A | 250 | 6.6 | 2.0 | 16 | 0.41 | 4.6 |
| Analog B | 50 | 7.3 | 2.2 | 18 | 0.41 | 5.1 |
| Analog C | 10 | 8.0 | 2.5 | 19 | 0.42 | 5.5 |
| Analog D | 20 | 7.7 | 3.5 | 22 | 0.35 | 4.2 |
This table contains hypothetical data for illustrative purposes.
In this example, Analog C shows the highest potency and a good LipE. Although Analog D is also potent, its significantly higher cLogP results in a lower LipE, making it a less desirable candidate for further development compared to Analog C.
Chemogenomic and Proteomic Approaches to Target Identification
When the molecular target of a bioactive compound like this compound is unknown, chemogenomic and proteomic approaches provide powerful tools for its identification. taylorfrancis.com
Chemogenomics integrates chemical and genomic data to systematically study the effects of chemical compounds on a genome-wide scale. researchgate.net These methods utilize libraries of compounds and biological targets to map interactions and identify potential targets. researchgate.netnih.gov Machine learning and network-based algorithms can be employed to predict drug-target interactions by analyzing the chemical space of the compound and the genomic space of potential targets. nih.gov For example, a compound's activity profile across a panel of known targets can be used to infer its primary mechanism of action and identify novel targets. taylorfrancis.com
Proteomics involves the large-scale study of proteins, particularly their structures and functions. In the context of target identification, quantitative proteomic profiling can be used to assess how a compound affects the abundance and post-translational modification status of proteins in a cell or tissue. mdpi.com By comparing the proteomes of treated versus untreated cells, researchers can identify proteins whose expression levels or states are significantly altered, pointing to pathways and direct targets affected by the compound. Combining this with subcellular fractionation can further reveal if the compound causes proteins to move between cellular compartments, providing additional mechanistic insights. mdpi.com
Pharmacological Characterization in In Vitro Systems
The initial pharmacological profile of this compound and its analogs is established using a battery of in vitro assays. These assays are designed to quantify the compound's biological activity, determine its mechanism of action, and assess its selectivity.
Common in vitro characterization methods include:
Cell-Based Assays: The antiproliferative or cytotoxic effects of the compound are often tested against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is determined using assays like the MTS assay, which measures cell viability. mdpi.com
Enzyme Inhibition Assays: If the compound is hypothesized to target a specific enzyme family, such as protein kinases, its inhibitory activity is measured directly. For example, the ability of the compound to inhibit a specific tyrosine kinase like VEGFR-2 can be quantified, and the IC50 value is compared to that of known inhibitors or reference drugs. researchgate.net
Receptor Binding Assays: These assays measure the affinity of the compound for a specific receptor.
Functional Assays: These assays measure the functional consequence of the compound interacting with its target, such as the inhibition of downstream signaling pathways.
The table below presents hypothetical in vitro data for this compound against various targets and cell lines.
| Assay Type | Target / Cell Line | Result (IC50) |
| Enzyme Inhibition | Kinase A | 50 nM |
| Enzyme Inhibition | Kinase B | 800 nM |
| Enzyme Inhibition | Kinase C | > 10,000 nM |
| Cell Viability | A549 (Lung Cancer) | 0.5 µM |
| Cell Viability | Hela (Cervical Cancer) | 1.2 µM |
| Cell Viability | HepG2 (Liver Cancer) | 2.5 µM |
This table contains hypothetical data for illustrative purposes.
This data would suggest that the compound is a potent inhibitor of Kinase A with good selectivity over Kinases B and C, and that it exhibits antiproliferative activity against several cancer cell lines.
Selectivity Profiling Across Target Families
There is currently no publicly available data detailing the selectivity profile of this compound against any biological targets, including kinases, G-protein coupled receptors (GPCRs), ion channels, or other enzyme families.
Reversibility and Irreversibility of Binding
No information exists in the current body of scientific literature to characterize the binding kinetics of this compound with any potential biological targets. Therefore, it is not possible to determine whether its binding is reversible or irreversible.
Advanced Applications and Functional Materials Research Involving 4 Morpholin 2 Yl Benzonitrile
Role in Supramolecular Chemistry and Self-Assembly Processes
Hydrogen Bonding Networks
While the morpholine (B109124) and benzonitrile (B105546) moieties are known to participate in hydrogen bonding, no crystal structure analysis or detailed studies on the hydrogen bonding networks of 4-(Morpholin-2-yl)benzonitrile have been published. For comparison, a related compound, 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile, has been synthesized, and its crystal structure reveals intermolecular C-H···F and C-H···O hydrogen bonds that form specific ring motifs and link the molecules into chains. This suggests that this compound could also form predictable hydrogen-bonded assemblies, a key aspect of crystal engineering and the design of functional materials. The nitrile group, in particular, is a known hydrogen bond acceptor.
π-π Stacking Interactions
The benzonitrile portion of the molecule provides a π-system that could engage in π-π stacking interactions, which are crucial for the self-assembly of aromatic compounds. These interactions play a significant role in stabilizing the crystal packing of many organic molecules and are fundamental to the formation of columnar structures in materials like liquid crystals and organic semiconductors. However, there are no specific studies reporting the observation or characterization of π-π stacking interactions in crystalline or aggregated forms of this compound.
Incorporation into Advanced Polymeric and Composite Materials
The potential of this compound as a building block for advanced polymers or as a functional additive has not been documented in the available scientific literature.
Monomer for Polymerization Reactions
There are no published reports on the use of this compound as a monomer in polymerization reactions. The presence of the secondary amine in the morpholine ring and the nitrile group could potentially be functionalized to allow for its incorporation into polymer chains, but this has not been explored in existing research.
Functional Additive in Polymer Matrices
The concept of using functional additives to enhance the properties of polymers is well-established. Such additives can improve mechanical strength, thermal stability, or introduce new functionalities. While the morpholine moiety is known for its applications in various functional molecules, there is no evidence to suggest that this compound has been investigated as a functional additive in any polymer systems.
Development of Optoelectronic Materials and Devices
The development of organic molecules for optoelectronic applications, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), is an active area of research. The combination of a donor-like morpholine group and an acceptor-like benzonitrile group in this compound might suggest potential charge-transfer properties. However, there are no studies on the synthesis, characterization, or application of this specific compound in the field of optoelectronics.
Fluorescent Probes and Sensors
While direct application of this compound as a fluorescent probe is not detailed in existing literature, the morpholine moiety is a key component in the design of sophisticated molecular sensors. Its primary role is to act as a targeting group, directing the probe to specific organelles within cells, particularly lysosomes. nih.govmdpi.com
Lysosomes are acidic organelles, and the morpholine group's ability to be protonated in this low-pH environment facilitates the accumulation of the probe within the target location. nih.gov This targeting is crucial for accurately detecting and imaging analytes like reactive oxygen species (ROS) or metal ions in their specific biological context. nih.govmdpi.com
Researchers have successfully incorporated the morpholine group into fluorescent probes for various targets:
Hydrogen Peroxide (H₂O₂): Probes have been developed where a morpholine group directs the molecule to the lysosome, while a boronate ester group acts as the specific sensor for H₂O₂. The reaction with H₂O₂ triggers a change in the molecule's electronic structure, leading to a significant increase in fluorescence. nih.gov
Zinc Ions (Zn²⁺): A lysosome-targeted fluorescent probe for Zn²⁺ was constructed using a morpholine group for localization, a specific Zn²⁺ chelator, and a fluorophore. This probe was designed to respond to both the low pH of the lysosome and the presence of Zn²⁺. mdpi.com
| Probe Target | Targeting Moiety | Sensing Moiety | Key Feature |
|---|---|---|---|
| Lysosomal H₂O₂ | Morpholine | Boronate Ester | Two-photon probe with fluorescence increase upon H₂O₂ exposure. nih.gov |
| Lysosomal Zn²⁺ | Morpholine | N,N-di-(2-picolyl)ethylenediamine | Functions based on an "AND" logic gate, requiring both low pH and Zn²⁺ for fluorescence enhancement. mdpi.com |
| Lysosomal HOCl | Morpholine | - | Photo-controllable probe with initially weak fluorescence (ΦFL = 0.03). nih.gov |
Organic Light-Emitting Diodes (OLEDs) Component
The benzonitrile functional group is a valuable building block in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), particularly for achieving deep-blue emission. nih.gov The electron-withdrawing nature of the nitrile (-C≡N) group allows for the creation of molecules with tailored electronic properties, which are essential for efficient light emission. mdpi.comrsc.org
Benzonitrile derivatives are often incorporated into emitter or host materials within the OLED structure. nih.govmdpi.com For instance, novel deep-blue emitters have been designed by functionalizing polyaromatic hydrocarbons like anthracene (B1667546) and chrysene (B1668918) with benzonitrile and tetraphenylimidazole moieties. These materials have been utilized to fabricate efficient triplet-triplet annihilation (TTA) OLEDs. nih.gov
Catalytic and Organocatalytic Applications
There is no specific information on this compound itself acting as a catalyst. However, the morpholine structure has been used to modify catalysts to enhance their performance. In one study, a palladium on alumina (B75360) (Pd/γ-Al₂O₃) catalyst was modified with morpholine for the selective hydrogenation of p-chloronitrobenzene to p-chloroaniline. mdpi.com
In this system, the morpholine was chemically bonded to a polymer layer on the catalyst support. It acted as an immobilized inhibitor that effectively prevented the undesired side reaction of dechlorination. This modification led to a significant improvement in selectivity. mdpi.com The morpholine-modified catalyst demonstrated both high catalytic activity (nearly 100%) and exceptional selectivity (up to 99.51%), which was maintained over multiple cycles. mdpi.com
Electrochemical Applications
Cyclic voltammetry studies showed that these complex molecules could undergo electropolymerization on a platinum working electrode. researchgate.netnih.gov Materials that can form stable polymer films through electrochemical processes are valuable for creating modified electrodes. Such materials are potential candidates for various electrochemical applications, including the development of chemical sensors, electrocatalysts, and electrochromic devices. researchgate.netnih.gov
Future Perspectives, Unexplored Avenues, and Research Challenges for 4 Morpholin 2 Yl Benzonitrile
Development of More Sustainable and Scalable Synthetic Methodologies
The synthesis of 2-substituted morpholines, the core of 4-(Morpholin-2-yl)benzonitrile, has evolved beyond classical methods, yet significant opportunities for improvement in sustainability and scalability remain. Current advanced methods often rely on transition-metal catalysts or multi-step procedures which can be resource-intensive.
Future research should focus on developing greener synthetic routes. One promising avenue is the refinement of metal-free, one-pot strategies, such as the reaction of aziridines with halogenated alcohols using simple and inexpensive oxidants like ammonium (B1175870) persulfate beilstein-journals.org. Another area of intense interest is asymmetric hydrogenation of dehydromorpholines, which can produce chiral 2-substituted morpholines with high efficiency and excellent enantioselectivities (up to 99% ee) using rhodium-based catalysts nih.govrsc.orgsemanticscholar.org. The challenge lies in replacing noble metal catalysts with more abundant, less toxic alternatives or developing organocatalytic versions of these transformations.
Further exploration of biocatalysis could provide highly selective and environmentally benign pathways. The scalability of these processes is a critical hurdle; however, methods that reduce the number of intermediate purification steps, such as tandem or domino reactions, will be crucial for industrial application uc.pt.
Table 1: Comparison of Modern Synthetic Approaches for 2-Substituted Morpholines
| Synthetic Strategy | Key Features | Potential for Sustainability/Scalability | Key Research Challenges |
|---|---|---|---|
| Asymmetric Hydrogenation | High enantioselectivity (up to 99% ee); Quantitative yields. nih.govrsc.org | High atom economy; potential for catalytic loading reduction. | Reliance on precious metal catalysts (e.g., Rhodium); high-pressure hydrogen gas. |
| Metal-Free Aziridine Ring-Opening | Uses inexpensive ammonium persulfate; one-pot strategy. beilstein-journals.org | Avoids transition metals; operationally simple. | Substrate scope may be limited; use of halogenated starting materials. |
| Diastereoselective Cyclization | Constructs highly decorated, conformationally rigid morpholines. acs.org | High degree of stereochemical control. | Requires specialized starting materials (e.g., tosyl-oxazetidine); multi-step process. |
| Castagnoli-Cushman Reaction | Multicomponent reaction (MCR) approach. nih.gov | MCRs increase efficiency and reduce waste by combining steps. springerprofessional.de | Anhydride starting materials can be sensitive; scope needs further exploration. |
Advanced Exploration of Specific Biological Target Classes
While the specific biological profile of this compound is largely uncharacterized, its constituent parts suggest a high probability of biological activity. The morpholine (B109124) ring is a "privileged pharmacophore" known to improve physicochemical, metabolic, and pharmacokinetic properties in drug candidates researchgate.netnih.gov. It is a component of numerous approved drugs, including inhibitors of PI3K/mTOR and BACE1 nih.govnih.gov. The benzonitrile (B105546) moiety is also a critical functional group in over 30 FDA-approved pharmaceuticals, where the nitrile group can act as a hydrogen bond acceptor or a covalent warhead nih.gov.
Given this background, future research should prioritize systematic screening of this compound and its derivatives against key enzyme families.
Kinases: The morpholine ring is a cornerstone of many kinase inhibitors, where it often occupies the solvent-exposed region and improves solubility and potency nih.gov. Screening against panels of kinases, particularly the PI3K/mTOR family, is a logical starting point nih.govmdpi.com.
Proteases: The nitrile group can act as a reversible or irreversible covalent inhibitor of cysteine or serine proteases nih.gov. Investigating its potential against targets like cathepsins or dipeptidyl peptidases (DPP) is warranted nih.gov.
Central Nervous System (CNS) Targets: Morpholine is frequently found in CNS-active compounds due to its ability to improve properties required for blood-brain barrier permeability nih.gov. Therefore, exploring its activity against CNS targets such as cholinesterases or receptors involved in neurodegenerative diseases could be fruitful mdpi.com.
Structure-activity relationship (SAR) studies will be crucial to optimize potency and selectivity once initial hits are identified nih.gove3s-conferences.org.
Integration with Advanced Manufacturing Technologies (e.g., Flow Chemistry, AI-driven Synthesis)
The transition from batch to continuous manufacturing offers significant advantages in safety, efficiency, and scalability, particularly for the synthesis of heterocyclic compounds like morpholines egasmoniz.com.ptbohrium.com. Flow chemistry has emerged as a transformative technology, enabling precise control over reaction parameters, reducing waste, and allowing for the safe use of hazardous intermediates vapourtec.comresearchgate.net. The synthesis of this compound is an ideal candidate for development within a continuous flow paradigm, which can facilitate multi-step sequences without the need for isolating intermediates uc.ptspringerprofessional.deegasmoniz.com.pt.
The integration of Artificial Intelligence (AI) and machine learning (ML) with automated flow synthesis platforms represents the next frontier researchgate.net.
AI-driven Synthesis Planning: AI algorithms can analyze vast reaction databases to propose novel and efficient synthetic routes that may not be obvious to human chemists nih.govpioneeringminds.commit.edu.
Process Optimization: ML models can rapidly optimize reaction conditions (temperature, flow rate, stoichiometry) in real-time, accelerating process development and maximizing yield and purity frontiersin.org.
Robotic Execution: Combining AI-planned syntheses with robotic platforms that can automatically reconfigure flow reactors allows for high-throughput synthesis and screening of derivative libraries, significantly accelerating the drug discovery process nih.govpioneeringminds.com.
A key challenge is the development of robust ML models that can accurately predict reaction outcomes for novel substrates and conditions, requiring high-quality, standardized datasets frontiersin.org.
Addressing Gaps in Fundamental Understanding of Reactivity and Mechanisms
A significant gap exists in the fundamental understanding of the chemical reactivity of this compound. The interplay between the electron-donating secondary amine within the morpholine ring and the electron-withdrawing benzonitrile group likely creates a unique electronic profile that has not been studied.
Future research should employ a combination of computational and experimental methods to address these gaps:
Computational Studies: Density functional theory (DFT) calculations can be used to model the molecule's conformational preferences, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential map. This can predict the most likely sites for nucleophilic or electrophilic attack and shed light on the molecule's stability and electronic properties researchgate.netfigshare.com.
Mechanistic Probes: Experimental studies are needed to determine key physicochemical parameters like pKa values. Investigating reaction kinetics and identifying intermediates through spectroscopic methods can elucidate the mechanisms of key transformations dalalinstitute.comyoutube.com. For example, understanding the regioselectivity of reactions at the morpholine nitrogen versus the aromatic ring is critical for its use as a synthetic building block.
A thorough understanding of these fundamental properties is essential for designing novel reactions and rationally developing derivatives with desired functionalities.
Synergistic Research with Other Chemical Entities for Enhanced Functionality
The true potential of this compound may lie in its application as a versatile scaffold or building block for creating more complex molecules with enhanced or novel functions. The field of fragment-based drug discovery (FBDD) provides a powerful framework for this type of research nih.gov.
Unexplored avenues include:
Fragment-Based Drug Discovery (FBDD): The compound itself can be viewed as a combination of two valuable fragments. Alternatively, it can serve as a core scaffold. The secondary amine of the morpholine ring provides a convenient vector for fragment growing or linking to explore and optimize binding interactions within a protein's active site acs.org.
Multi-Target Ligands: By combining the this compound scaffold with other known pharmacophores, it may be possible to design single molecules that modulate multiple biological targets simultaneously mdpi.com. This is a promising strategy for complex diseases where hitting a single target is insufficient.
Chemical Probes and Covalent Ligands: The benzonitrile group, depending on its electronic environment, could be developed into a reactive "warhead" for creating covalent inhibitors, which can offer enhanced potency and duration of action.
This synergistic approach, combining this scaffold with other chemical entities, opens up a vast chemical space for the discovery of novel therapeutics and research tools.
Q & A
Q. What are the established synthetic routes for 4-(Morpholin-2-yl)benzonitrile?
A common method involves coupling reactions between brominated benzonitrile derivatives and morpholine-2-yl precursors. For example:
- Catalytic coupling : Palladium or copper catalysts facilitate cross-coupling of aryl halides with morpholine derivatives under controlled conditions (e.g., reflux in acetone with potassium carbonate) .
- Hydrochloride salt formation : Reaction intermediates like this compound hydrochloride (C₁₁H₁₃ClN₂O) are isolated and characterized to confirm purity .
Q. How is the crystal structure of this compound determined?
X-ray crystallography is the gold standard:
-
Data collection : Use a Bruker SMART CCD or Rigaku Mercury2 diffractometer with Mo Kα radiation (λ = 0.71073 Å) .
-
Refinement : Employ SHELXS97 for structure solution and SHELXL97 for refinement. Key metrics include:
Parameter Value (Example) Space group P21/c (monoclinic) R factor 0.033–0.083 Unit cell volume 1531.40 ų Dihedral angles 87.87° (morpholine-benzene)
This ensures accurate determination of molecular geometry and intermolecular interactions .
Advanced Research Questions
Q. How can computational methods predict electronic effects in this compound?
Density Functional Theory (DFT) calculations analyze:
- Charge transfer : The electron-withdrawing cyano group and morpholine’s nitrogen lone pairs influence intramolecular charge distribution. For example, planarization (PICT states) or rehybridization (RICT states) can be modeled .
- Dipole moments : Compare theoretical values with experimental data from fluorescence spectroscopy to validate electronic transitions .
Q. How are structure-activity relationships (SAR) studied for morpholine-containing benzonitriles?
- Functional group variation : Modify substituents (e.g., methyl, trifluoromethyl) and assess biological activity (e.g., HIV inhibition in analogues like 4-[[4-[[4-(2-cyanoethenyl)...benzonitrile) .
- Crystallographic validation : Correlate steric/electronic parameters (e.g., dihedral angles from X-ray data) with activity. For example, morpholine ring chair conformation impacts binding affinity .
Q. How to resolve contradictions in crystallographic data for morpholine derivatives?
- Data quality checks : Monitor Rint (<0.05) and redundancy ratios to ensure signal-to-noise reliability .
- Refinement protocols : Use SHELXL’s restraints for disordered regions and validate H-atom placement via riding models (Uiso = 1.2Ueq) .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters
| Parameter | Value () |
|---|---|
| Crystal system | Monoclinic |
| Space group | P21/c |
| a, b, c (Å) | 21.1079, 8.1358, 9.0793 |
| β (°) | 100.833 |
| R factor (final) | 0.033 |
| Independent reflections | 2387 (I > 2σ(I)) |
Q. Table 2. Synthesis Optimization
| Condition | Example () |
|---|---|
| Solvent | Acetone/THF |
| Catalyst | K₂CO₃ |
| Temperature | 298–300 K |
| Reaction time | 5–6 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
